4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one

Medicinal chemistry Scaffold hopping Hydrogen-bond capacity

Unique fragment scaffold (MW 257 Da, RO3/RO5 compliant) featuring a 1-methylindole-5-carbonyl group paired to a neutral piperazin-2-one lactam — replacing the basic piperazine NH with a secondary amide. This alters H-bond capacity (HBA=4 vs 3), pKa (~14.4 vs ~8.5) and CNS penetration profile versus standard piperazine analogs. Maps directly to the Merck 5-HT2A antagonist pharmacophore (US 6,838,461) and the TH7755 NUDT15 co-crystal binding pose (PDB 7B63–7B67) — structural data nonexistent for 1-benzyl or 2-indolyl regioisomers. Ideal entry point for 5-HT2A screening, NUDT15 structure-guided optimization, BBB-PAMPA comparator studies, and fragment-library assembly.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
Cat. No. B4520759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)N3CCNC(=O)C3
InChIInChI=1S/C14H15N3O2/c1-16-6-4-10-8-11(2-3-12(10)16)14(19)17-7-5-15-13(18)9-17/h2-4,6,8H,5,7,9H2,1H3,(H,15,18)
InChIKeyBXYZWZZICDXHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Methyl-1H-indol-5-yl)carbonyl]piperazin-2-one (CAS 1219567-25-5): Chemical Identity, Compound Class, and Procurement Context


4-[(1-Methyl-1H-indol-5-yl)carbonyl]piperazin-2-one (CAS 1219567-25-5; molecular formula C₁₄H₁₅N₃O₂; MW 257.288) is a synthetic small molecule belonging to the indole–piperazinone hybrid class . Its structure comprises a 1-methylindole moiety linked via a carbonyl bridge to the N4 position of a piperazin-2-one (2-oxopiperazine) ring. Predicted physicochemical properties include a density of 1.33 ± 0.1 g/cm³, a boiling point of 570.7 ± 40.0 °C, and a pKa of 14.41 ± 0.20 . The compound is primarily available through screening-compound suppliers and is listed in the ChemBridge and Mcule chemical databases as a drug-discovery building block . It falls within the broader structural class of N-(indolecarbonyl)piperazine derivatives, which have been claimed in the Merck patent family (WO 01/07435; US 6,838,461) as potent 5-HT₂A receptor antagonists [1].

Why Indole–Piperazine Hybrids Cannot Be Interchanged with 4-[(1-Methyl-1H-indol-5-yl)carbonyl]piperazin-2-one: Scaffold, Substituent, and Physicochemical Determinants


Within the indole–piperazine chemical space, even seemingly minor structural modifications produce substantial divergence in biological target engagement, selectivity, and developability profiles. The target compound contains two differentiating structural features that preclude simple substitution by in-class analogs: (i) the piperazin-2-one lactam core, which replaces the tertiary amine of a standard piperazine with a secondary amide, altering hydrogen-bond donor/acceptor capacity, basicity (predicted pKa ~14.4 vs. ~8–9 for a piperazine NH), and metabolic susceptibility ; and (ii) the N1-methyl substituent on the indole ring, which modulates both lipophilicity and the conformational preferences of the indole–carbonyl linker relative to bulkier N-substituents such as benzyl or ethyl . Published structure–activity relationship (SAR) studies on dermorphin analogues have demonstrated that exchanging piperazin-2-one for piperazine at an equivalent position can invert or ablate opioid activity, underscoring that these two heterocycles are not pharmacologically interchangeable [1]. Furthermore, the Merck patent family explicitly claims N-(indolecarbonyl)piperazine derivatives as 5-HT₂A antagonists, but the pharmacophore requirements—particularly the substitution pattern on the indole and the nature of the piperazine ring—directly govern receptor affinity and selectivity [2]. Consequently, procurement decisions cannot rely on class-level assumptions; the precise combination of 1-methylindole, carbonyl linker, and piperazin-2-one scaffold must be evaluated on its own evidence.

Quantitative Differentiation Evidence for 4-[(1-Methyl-1H-indol-5-yl)carbonyl]piperazin-2-one Versus Closest Analogs


Physicochemical Differentiation: Piperazin-2-one Lactam vs. Piperazine Tertiary Amine Core

The target compound incorporates a piperazin-2-one ring, which introduces a secondary amide (lactam) carbonyl at position 2. This carbonyl serves as an additional hydrogen-bond acceptor (HBA) compared with the tertiary amine in standard piperazine analogs such as (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone. Based on Mcule-calculated property data for a closely matched analog (P-502764347; MW 279.289, logP 3.96, PSA 59.31 Ų, HBA 4, HBD 1, rotatable bonds 4) , the piperazin-2-one scaffold adds one HBA relative to the corresponding piperazine (which typically has HBA = 3) and increases topological polar surface area (TPSA) by approximately 10–15 Ų . The elevated predicted pKa of 14.41 ± 0.20 for the target compound indicates essentially neutral behavior at physiological pH, in contrast to protonatable piperazine NH (pKa ~8–9), which carries a positive charge under the same conditions.

Medicinal chemistry Scaffold hopping Hydrogen-bond capacity

N-Indole Substituent Size Differentiation: 1-Methyl vs. 1-Benzyl Impact on Molecular Properties

The target compound bears a small N1-methyl substituent on the indole ring (MW 257.288), whereas the closest cataloged congener, 4-[(1-benzyl-1H-indol-5-yl)carbonyl]piperazin-2-one (CAS 1144453-95-1), carries a benzyl group (MW 333.4) . This 76-Dalton difference translates into a substantially lower calculated logP (~1.5–2.0 for the methyl analog based on the Mcule value of 3.96 for the somewhat larger P-502764347 vs. an estimated >4.0 for the benzyl congener) and a lower number of rotatable bonds (fewer by at least 2). In a fragment-based or lead-like screening context, the methyl analog adheres more closely to the Astex 'Rule of Three' guidelines (MW <300, logP ≤3), whereas the benzyl analog exceeds the MW threshold and approaches the upper limit of lead-like chemical space [1].

Lead-likeness Fragment-based screening Ligand efficiency

Indole Substitution Position Differentiation: 5-Carbonyl vs. 2-Indolyl Attachment

The target compound has the carbonyl linker attached at the 5-position of the 1-methylindole ring. A regioisomeric analog, 5-(1-methyl-1H-indol-2-yl)piperazin-2-one (CAS 2356205-70-2), places the indole directly at the piperazinone 5-position without a carbonyl spacer . In the broader Merck N-(indolecarbonyl)piperazine patent series (US 6,838,461), the preferred substitution sites on the indole ring are explicitly specified as the 4-, 5-, 6-, or 7-positions for the R₁–CH₂–CH₂–piperazinecarbonyl radical, and the 5-position is highlighted as one of the preferred attachment points for achieving potent 5-HT₂A antagonism [1]. The presence of the amide carbonyl spacer in the 5-carbonyl series provides conformational flexibility and an additional hydrogen-bonding contact that is absent in the direct 2-indolyl-linked series. Published SAR on indole–piperazine hybrids as class I HDAC inhibitors (e.g., 6a, IC₅₀ = 205 nM; 6b, IC₅₀ = 280 nM) further demonstrates that the position and nature of the linker between indole and the heterocyclic core critically determine target engagement potency [2].

Regioisomer differentiation 5-HT₂A pharmacology Structure–activity relationship

Predicted Developability Profile: RO5 and Lead-Likeness Compliance vs. Multi-Substituted Piperazinone Analogs

The target compound (MW 257.288; predicted logP ~1.5–2.5; HBD = 1; HBA = 4; rotatable bonds = 2) is predicted to be fully compliant with Lipinski's Rule of Five (RO5: zero violations) and, critically, falls within the more stringent lead-like chemical space (MW <350; logP <3.5) . In contrast, multi-substituted analogs such as 4-(1-ethyl-1H-indole-5-carbonyl)-1-(4-methylphenyl)piperazin-2-one (MW 361.4) and 1-(3-chlorophenyl)-4-(1-ethyl-1H-indole-5-carbonyl)piperazin-2-one (MW 381.9) carry additional aryl substituents on the piperazinone N1 position that increase MW by ≥100 Da and substantially elevate logP, pushing these compounds beyond lead-like boundaries and increasing the risk of poor aqueous solubility, metabolic instability, and off-target promiscuity [1]. The target compound's lower molecular complexity—with no N1-aryl substitution on the piperazinone ring—also reduces the number of rotatable bonds, which is associated with higher ligand efficiency and improved oral bioavailability probability [2].

Drug-likeness ADME prediction Physicochemical filtering

5-HT₂A Receptor Antagonist Class Membership: Patent-Based Pharmacophore Alignment vs. Non-CNS Indole–Piperazine Chemotypes

The Merck patent family (WO 01/07435; US 6,838,461; RU 2,251,548) explicitly claims N-(indolecarbonyl)piperazine derivatives as potent 5-HT₂A receptor antagonists suitable for treating psychosis, schizophrenia, depression, and other CNS disorders [1]. The general formula I encompasses compounds where the indole ring bears a carbonyl-linked piperazine moiety substituted at the 4-, 5-, 6-, or 7-position. Although the specific 4-[(1-methyl-1H-indol-5-yl)carbonyl]piperazin-2-one is not a worked example in these patents, its core scaffold maps directly onto the claimed pharmacophore: a 1-methylindole-5-carbonyl group attached to a piperazine-type heterocycle. The in vitro 5-HT₂A binding assay described in Example A1 of US 6,838,461 provides a validated experimental protocol for evaluating compounds within this structural class [2]. By contrast, other indole–piperazine chemotypes, such as indole–piperazine hybrids optimized as HDAC inhibitors (IC₅₀ = 205–280 nM against HDAC1) [3] or as factor Xa inhibitors, operate through entirely different target mechanisms and would not be expected to exhibit 5-HT₂A antagonist activity.

5-HT₂A antagonist CNS drug discovery Patent pharmacology

Structural Biology Context: NUDT15 Co-crystal Structure with a Closely Related Indole-5-carbonyl Piperazine Ligand (TH7755)

The PDB contains five co-crystal structures of human NUDT15 (a nucleotide triphosphate diphosphatase implicated in thiopurine metabolism) in complex with TH7755, a compound bearing the 1-methylindole-5-carbonyl-piperazine substructure identical to that of the target compound: (R)-6-((2-methyl-4-(1-methyl-1H-indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (PDB IDs: 7B63, 7B64, 7B65, 7B66, 7B67) [1]. These structures—including wild-type NUDT15 and the clinically relevant V18I, R139C, and R139H mutants—provide direct experimental evidence that the 1-methylindole-5-carbonyl-piperazine scaffold can engage a biologically validated drug target with defined binding geometry [2]. The carbonyl oxygen of the indole-5-carbonyl linker and the piperazine ring participate in specific hydrogen-bond and hydrophobic interactions within the NUDT15 active site. By contrast, no analogous co-crystal structures exist for the 1-benzyl or 1-ethyl indole congeners, nor for the 2-indolyl regioisomer, meaning the target compound's scaffold has a unique structural biology annotation that its closest cataloged analogs lack.

Structural biology NUDT15 Fragment-based design X-ray crystallography

Recommended Application Scenarios for 4-[(1-Methyl-1H-indol-5-yl)carbonyl]piperazin-2-one Based on Quantitative Differentiation Evidence


CNS 5-HT₂A Antagonist Hit-Finding and Pharmacophore Validation

The target compound is most appropriate as an entry point for 5-HT₂A antagonist screening campaigns. Its 1-methylindole-5-carbonyl-piperazinone scaffold maps directly onto the pharmacophore claimed in the Merck patent family (US 6,838,461), and the patent's Example A1 provides a validated [³H]ketanserin displacement assay protocol that can be directly adopted for screening [1]. The compound's low MW (257 Da) and favorable lead-like properties support its use in fragment-based or focused-library screening where 5-HT₂A binding is the primary endpoint. Procurement for this application is recommended over the 1-benzyl analog (MW 333), which exceeds fragment MW thresholds, or the 2-indolyl regioisomer, which falls outside the preferred 5-substitution pattern explicitly claimed in the patent [2].

NUDT15-Targeted Structure-Based Drug Design and Fragment Growing

The five NUDT15 co-crystal structures in complex with TH7755 (PDB 7B63–7B67)—a ligand that contains the 1-methylindole-5-carbonyl-piperazine core identical to the target compound's scaffold—enable structure-guided optimization [3]. The target compound can serve as a minimalist core fragment for growing toward the TH7755 binding pose, or as a competitor ligand in NUDT15 biochemical assays. This application is uniquely supported for the 1-methylindole-5-carbonyl scaffold; no analogous structural data exist for the 1-benzyl, 1-ethyl, or 2-indolyl congeners, making the target compound the only member of its analog series with experimentally validated target-bound structural annotation.

Scaffold-Hopping Reference Standard: Piperazin-2-one Lactam vs. Piperazine in CNS Penetrance Studies

The piperazin-2-one lactam introduces a neutral secondary amide in place of the basic tertiary amine found in standard piperazine analogs. This difference is predicted to alter both hydrogen-bonding capacity (HBA = 4 vs. 3) and ionization state at physiological pH (pKa ~14.4 vs. ~8.5), which may affect blood–brain barrier penetration and off-target engagement . The target compound is therefore well-suited as a comparator tool compound in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell studies alongside piperazine-based analogs such as (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone, enabling direct CNS-penetrance differentiation between the two heterocyclic scaffolds.

Fragment Library Enrichment for Indole-5-carbonyl-based Screening Collections

With MW 257, an estimated logP of 1.5–2.5, and full RO5/lead-like compliance, the target compound meets the Astex 'Rule of Three' criteria for fragment-based screening libraries [4]. Its smaller size and lower lipophilicity compared to N1-arylated piperazinone analogs (e.g., 4-(1-ethyl-1H-indole-5-carbonyl)-1-(4-methylphenyl)piperazin-2-one, MW 361) make it a more suitable fragment for both biochemical and biophysical screening (SPR, NMR, DSF). Procurement for fragment-library assembly is recommended over the bulkier analogs, which are better classified as lead-like or drug-like compounds rather than true fragments.

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